1-Benzyl-1-azaspiro[4.5]decan-8-amine
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Overview
Description
1-Benzyl-1-azaspiro[4.5]decan-8-amine is a chemical compound with the molecular formula C16H24N2 and a molecular weight of 244.38 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzyl group attached to an azaspirodecane core. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-Benzyl-1-azaspiro[4.5]decan-8-amine involves several steps. One common synthetic route includes the reaction of a suitable azaspirodecane precursor with a benzylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-1-azaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often target the nitrogen atom, converting it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or alkoxides replace the benzyl group.
Scientific Research Applications
1-Benzyl-1-azaspiro[4.5]decan-8-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-Benzyl-1-azaspiro[4.5]decan-8-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects. Further research is needed to elucidate the specific pathways and molecular targets involved .
Comparison with Similar Compounds
1-Benzyl-1-azaspiro[4.5]decan-8-amine can be compared with other similar compounds, such as:
1-Benzyl-1-azaspiro[4.5]decan-3-amine: This compound has a similar structure but differs in the position of the amine group.
1-Benzyl-1-azaspiro[4.5]decan-8-one: This compound contains a ketone group instead of an amine group, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the benzyl group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C16H24N2 |
---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1-benzyl-1-azaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C16H24N2/c17-15-7-10-16(11-8-15)9-4-12-18(16)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13,17H2 |
InChI Key |
IDSICSVOLAQABC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(CC2)N)N(C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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